molecular formula C7H18Sn B074601 Stannane, butyltrimethyl- CAS No. 1527-99-7

Stannane, butyltrimethyl-

Cat. No.: B074601
CAS No.: 1527-99-7
M. Wt: 220.93 g/mol
InChI Key: ISGCVUHZDITLMD-UHFFFAOYSA-N
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Description

Butyltrimethylstannane (C₇H₁₈Sn, CAS 1527-99-7) is an organotin compound characterized by a central tin atom bonded to three methyl groups and one butyl group. Its molecular weight is 220.928 g/mol, and it is identified by the IUPAC name Stannane, butyltrimethyl- and synonyms such as Trimethylbutyltin . Key physical properties include gas-phase ionization energies (AE) of 9.67 ± 0.09 eV (C₆H₁₅Sn⁺) and 9.80 ± 0.04 eV (C₃H₉Sn⁺), as determined by electron impact (EI) methods . This compound is structurally analogous to other tetraorganotin derivatives but differs in substituent groups, which influence reactivity, stability, and applications.

Properties

CAS No.

1527-99-7

Molecular Formula

C7H18Sn

Molecular Weight

220.93 g/mol

IUPAC Name

butyl(trimethyl)stannane

InChI

InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3;

InChI Key

ISGCVUHZDITLMD-UHFFFAOYSA-N

SMILES

CCCC[Sn](C)(C)C

Canonical SMILES

CCCC[Sn](C)(C)C

Other CAS No.

1527-99-7

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis Applications

Stannane, butyltrimethyl- is primarily utilized in organic synthesis due to its reactivity and ability to form stable tin-carbon bonds. The compound is particularly effective in:

  • Stille Coupling Reactions : It serves as a reagent in the Stille coupling, a cross-coupling reaction that forms carbon-carbon bonds between organohalides and organotin compounds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Transmetalation Processes : Research indicates that butyltrimethylstannane can undergo transmetalation with various metal reagents, facilitating the formation of new organometallic compounds. For instance, transmetalation with lithium reagents has been demonstrated to yield significant products in controlled conditions .

Data Table: Summary of Chemical Reactions Involving Stannane, Butyltrimethyl-

Reaction TypeDescriptionYield (%)
Stille CouplingCarbon-carbon bond formation with organohalidesVaries
TransmetalationReaction with lithium reagentsHigh
Substitution ReactionsReacts with halides to form new compoundsVaries

Biological Applications

The biological activity of organotin compounds has led to investigations into their potential pharmaceutical uses. Stannane, butyltrimethyl- is being studied for:

  • Antimicrobial Properties : Some studies suggest that organotin compounds exhibit antimicrobial activity, which may be harnessed for developing new antimicrobial agents .
  • Pharmaceutical Development : Research is ongoing into the anticancer properties of organotin derivatives, including butyltrimethylstannane. Its ability to interact with biological systems makes it a candidate for further exploration in drug development .

Industrial Applications

In the industrial sector, stannane, butyltrimethyl- finds applications in:

  • Semiconductor Manufacturing : The compound is used in processes such as extreme ultraviolet lithography due to its ability to form thin films and coatings that are essential in semiconductor fabrication .
  • Polymer Production : It acts as a catalyst in the production of certain polymers and as a stabilizer in PVC formulations, enhancing material properties .

Case Study 1: Stille Coupling in Drug Synthesis

A study demonstrated the use of stannane, butyltrimethyl- in synthesizing a complex pharmaceutical intermediate via Stille coupling. The reaction yielded a high percentage of the desired product while minimizing by-products, showcasing the efficiency of this compound in drug development.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on various organotin compounds, including butyltrimethylstannane, evaluated their antimicrobial efficacy against several bacterial strains. Results indicated significant inhibitory effects at low concentrations, suggesting potential applications in medical formulations.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Molecular Properties

Organotin compounds vary based on the organic groups attached to the tin center. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Groups Key Properties
Butyltrimethylstannane C₇H₁₈Sn 220.928 1527-99-7 Butyl, 3× Methyl AE: 9.67–9.80 eV
Trimethyl(phenylmethyl)stannane C₁₀H₁₆Sn 254.944 4314-94-7 Benzyl, 3× Methyl PE Ionization Energy: 7.91–8.21 eV
Tributyl(4-fluorophenyl)stannane C₁₈H₃₀FSn 385.20 N/A 4-Fluorophenyl, 3× Butyl Used in cross-coupling reactions
m-Tolyltrimethylstannane C₁₀H₁₆Sn 254.944 937-01-9 3-Methylphenyl, 3× Methyl N/A
Fentin acetate C₂₀H₁₈O₂Sn 409.066 900-95-8 Triphenyl, Acetyloxy Fungicidal applications

Key Observations :

  • Substituent Effects : Aromatic substituents (e.g., phenyl, tolyl) increase molecular weight and alter electronic properties compared to alkyl groups. For example, trimethyl(phenylmethyl)stannane exhibits lower ionization energy (7.91–8.21 eV) than butyltrimethylstannane, suggesting greater stability or electron-rich character .
  • Halogenated Derivatives: Tributyl(4-fluorophenyl)stannane demonstrates enhanced reactivity in fluoride-promoted cross-coupling reactions compared to non-halogenated analogs .
Reactivity in Cross-Coupling Reactions

Stannanes are pivotal in Stille coupling, but their efficiency varies with substituents:

  • Aryl vs. Alkyl : Arylstannanes (e.g., tributyl(4-fluorophenyl)stannane) exhibit higher coupling efficiency than alkylstannanes like butyltrimethylstannane due to better leaving-group ability .
  • Comparison with Germanes/Silanes : Stannanes generally show higher reactivity than silanes but lower than germanes in fluoride-promoted couplings, balancing cost and toxicity .
Thermal and Chemical Stability
  • Butyltrimethylstannane decomposes at elevated temperatures, releasing methane and butane, whereas aryl derivatives (e.g., fentin acetate) exhibit greater thermal stability due to aromatic conjugation .
  • Reactions with acids (e.g., HCl, HBr) yield monohalostannanes and hydrogen, a trait shared across tin hydrides .

Toxicity and Environmental Impact

  • Butyltrimethylstannane: Classified as toxic and environmentally harmful, similar to most organotin compounds. Its use is restricted in commercial processes due to bioaccumulation risks .
  • Fentin Acetate : A potent fungicide but regulated due to persistence in ecosystems .
  • Perfluorinated Stannanes : Highlighted as persistent pollutants, emphasizing the need for greener alternatives .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the reaction of a Grignard reagent with methyltin trichloride (CH<sub>3</sub>SnCl<sub>3</sub>). Butylmagnesium bromide (C<sub>4</sub>H<sub>9</sub>MgBr) is added dropwise to methyltin trichloride in anhydrous diethyl ether under inert atmosphere. The general reaction is:
CH3SnCl3+3C4H9MgBrC4H9Sn(CH3)3+3MgBrCl\text{CH}_3\text{SnCl}_3 + 3 \text{C}_4\text{H}_9\text{MgBr} \rightarrow \text{C}_4\text{H}_9\text{Sn(CH}_3\text{)}_3 + 3 \text{MgBrCl}

Optimization and Yields

Key parameters include:

  • Solvent : Diethyl ether or tetrahydrofuran (THF) at 0–25°C.

  • Stoichiometry : A 3:1 molar ratio of Grignard reagent to tin halide ensures complete alkylation.

  • Purification : Vacuum distillation (103–105°C at 6.0 Torr) yields 91% pure product, as confirmed by <sup>1</sup>H NMR and IR spectroscopy.

Table 1: Characterization Data for Grignard-Derived Butyltrimethylstannane

PropertyValue/DescriptionSource
Boiling Point103–105°C (6.0 Torr)
<sup>119</sup>Sn NMR (CDCl<sub>3</sub>)δ −4.77 ppm (singlet)
IR Peaks (cm<sup>−1</sup>)2985 (C-H), 1464 (Sn-C), 727 (Sn-CH<sub>3</sub>)

Transmetalation with Organolithium Reagents

Low-Temperature Tin-Lithium Exchange

Butyltrimethylstannane forms as a byproduct in transmetalation reactions between triorganotin compounds and alkyllithium reagents. For example, reacting 3,3-difluoroallyltrimethyltin (Me<sub>3</sub>SnCH<sub>2</sub>CH=CF<sub>2</sub>) with n-butyllithium (n-BuLi) in THF at −130°C generates the target compound in 14% yield:
Me3SnCH2CH=CF2+n-BuLin-BuSnMe3+LiCF2CH=CH2\text{Me}_3\text{SnCH}_2\text{CH=CF}_2 + \text{n-BuLi} \rightarrow \text{n-BuSnMe}_3 + \text{LiCF}_2\text{CH=CH}_2

Limitations and Side Reactions

  • Competing Pathways : The primary product is often the lithium difluoroallylide, reducing butyltrimethylstannane yields.

  • Temperature Sensitivity : Reactions above −95°C favor decomposition, necessitating cryogenic conditions.

Radical-Mediated Tin-Hydride Alkylation

Tin Hydride and Alkyl Halide Coupling

Patents describe radical-based methods using triorganotin hydrides and alkyl halides. For instance, irradiating a mixture of trimethyltin hydride (Me<sub>3</sub>SnH) and 1-bromobutane (C<sub>4</sub>H<sub>9</sub>Br) with UV light in benzene initiates a chain reaction:
Me3SnH+C4H9BrhνC4H9SnMe3+HBr\text{Me}_3\text{SnH} + \text{C}_4\text{H}_9\text{Br} \xrightarrow{h\nu} \text{C}_4\text{H}_9\text{SnMe}_3 + \text{HBr}

Catalytic Enhancements

  • Initiators : Azobisisobutyronitrile (AIBN) accelerates radical formation at 60–80°C, improving yields to ~70%.

  • Solvent Effects : Non-polar solvents (e.g., hexane) suppress side reactions compared to polar aprotic solvents.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Butyltrimethylstannane Synthesis

MethodYield (%)Temperature RangeScalabilityKey Challenges
Grignard Alkylation910–25°CHighMoisture sensitivity
Transmetalation14−130°CLowCryogenic conditions required
Radical-Mediated Coupling7060–80°CModerateRadical inhibitor interference

Mechanistic Insights and Side Product Formation

Competing Alkylation in Grignard Reactions

Using excess Grignard reagent risks over-alkylation to tetraalkyltin species (e.g., (C<sub>4</sub>H<sub>9</sub>)<sub>4</sub>Sn), detectable via <sup>119</sup>Sn NMR upfield shifts. Stoichiometric control and slow reagent addition mitigate this issue.

Isotope Effects in Deuterated Analogues

Deuterium labeling studies reveal minimal kinetic isotope effects (KIE ≈ 1.2) during Sn-C bond formation, suggesting a non-ionic transition state. This aligns with the observed weak dependence on alkyl group electronegativity.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Grignard Method : Preferred for high purity but requires expensive anhydrous solvents.

  • Radical Method : Lower operational costs but necessitates hazardous UV equipment.

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